HIF-2α-IN-3

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

HIF-2alpha-IN-3 is a small molecule inhibitor specifically targeting hypoxia-inducible factor 2 alpha. Hypoxia-inducible factor 2 alpha is a transcription factor that plays a crucial role in cellular response to low oxygen levels. By inhibiting hypoxia-inducible factor 2 alpha, HIF-2alpha-IN-3 can modulate various biological processes, including angiogenesis, metabolism, and tumor progression.

科学研究应用

HIF-2alpha-IN-3 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In cancer research, it is used to study the role of hypoxia-inducible factor 2 alpha in tumor progression and to develop potential therapeutic strategies . In biology, it helps elucidate the mechanisms of cellular response to hypoxia and the regulation of gene expression . Additionally, HIF-2alpha-IN-3 is employed in the development of new drugs and treatments for various diseases, including cancer and ischemic conditions .

作用机制

Target of Action

HIF-2alpha-IN-3 primarily targets Hypoxia-inducible factor 2 alpha (HIF-2α), a transcription factor that plays an essential role in the cellular response to low oxygen . HIF-2α is instrumental in the ability of cells to sense and adapt to changes in oxygen levels . It is involved in regulating hepatic fatty acid β-oxidation and has been identified as a rationale target for metastatic renal cell carcinoma (mRCC) treatment .

Mode of Action

HIF-2alpha-IN-3 interacts with HIF-2α, inhibiting its function. HIF-2α stabilization can occur under normoxia during immunity and inflammation, where it regulates metabolism and can directly regulate the expression of immune genes .

Biochemical Pathways

HIF-2α is involved in several biochemical pathways. It regulates lipid metabolism in alcoholic fatty liver disease through mitophagy . HIF-2α also induces liver steatosis, which promotes the progression of alcoholic fatty liver disease . Moreover, HIF-2α is involved in the regulation of erythropoiesis, essentially driven by renal HIF2α .

Pharmacokinetics

It’s known that hif-2α antagonists like belzutifan have shown encouraging efficacy and good tolerability in sporadic mrcc

Result of Action

The molecular and cellular effects of HIF-2alpha-IN-3 action are primarily through the inhibition of HIF-2α. This can lead to changes in the expression of various genes involved in metabolism, immunity, and inflammation . For example, HIF-2α deficiency leads to excessive activation of the NLRP3 inflammasome in mouse and human primary macrophages upon stimulation .

Action Environment

The action of HIF-2alpha-IN-3 is influenced by environmental factors such as oxygen levels. Hypoxia, or low oxygen levels, is characteristic of the tumor microenvironment and correlates with poor prognosis and therapeutic resistance . Hypoxia leads to the activation of the HIF signaling pathway and stabilization of the HIF-α subunit, driving tumor progression . Therefore, the efficacy and stability of HIF-2alpha-IN-3 could be influenced by the oxygen levels in the environment.

生化分析

Biochemical Properties

HIF-2alpha-IN-3 interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with prolyl hydroxylase (PHD), a key enzyme that mediates the instability of the alpha chains of HIFs during normoxic conditions . This interaction leads to the ubiquitination and proteasomal degradation of the alpha chains, thereby influencing the stability of HIF dimers .

Cellular Effects

HIF-2alpha-IN-3 has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it plays a role in the transition from HIF-1 to HIF-2 during prolonged hypoxia, which is mediated by two mechanisms: the HIF-1 driven increase in the glycolytic pathways that reactivates PHD activity and the much less stable mRNA levels of HIF-1α compared to HIF-2α .

Molecular Mechanism

The molecular mechanism of action of HIF-2alpha-IN-3 involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it has been shown to bind into the PAS-B pocket of HIF-2α, destabilizing the dimerization of HIF-2α and ARNT through allosteric effects .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of HIF-2alpha-IN-3 can change. For instance, it has been observed that the transition from HIF-1 to HIF-2 during prolonged hypoxia is mediated by HIF-2alpha-IN-3, with HIF-2 expression remaining elevated up to 24 hours .

Metabolic Pathways

HIF-2alpha-IN-3 is involved in several metabolic pathways. It interacts with enzymes such as PHD and plays a role in the metabolic reprogramming that favors glycolysis .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of HIF-2alpha-IN-3 typically involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. One common method involves dissolving the drug in dimethyl sulfoxide to create a mother liquor with a concentration of 40 milligrams per milliliter . Specific details about the synthetic routes and reaction conditions are often proprietary and may vary depending on the manufacturer.

Industrial Production Methods: Industrial production of HIF-2alpha-IN-3 involves scaling up the laboratory synthesis methods to produce larger quantities of the compound. This process requires stringent quality control measures to ensure the purity and consistency of the final product. The use of advanced technologies and equipment, such as high-performance liquid chromatography and mass spectrometry, is essential for monitoring the production process.

化学反应分析

Types of Reactions: HIF-2alpha-IN-3 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions: Common reagents used in the reactions involving HIF-2alpha-IN-3 include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.

Major Products Formed: The major products formed from the reactions of HIF-2alpha-IN-3 depend on the specific reagents and conditions used. These products are typically characterized using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm their structure and purity.

相似化合物的比较

Similar Compounds:

- Belzutifan

- Acriflavine

- Minnelide

Comparison: HIF-2alpha-IN-3 is unique in its specific inhibition of hypoxia-inducible factor 2 alpha, whereas other similar compounds, such as belzutifan, also target hypoxia-inducible factor 2 alpha but may have different binding sites and mechanisms of action . Acriflavine and Minnelide, on the other hand, have broader targets and may inhibit multiple hypoxia-inducible factors or other pathways . This specificity makes HIF-2alpha-IN-3 a valuable tool for studying the distinct roles of hypoxia-inducible factor 2 alpha in various biological processes and for developing targeted therapies.

属性

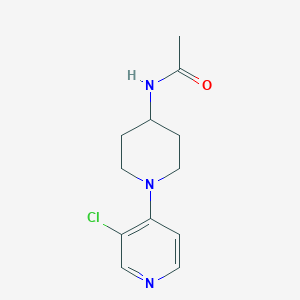

IUPAC Name |

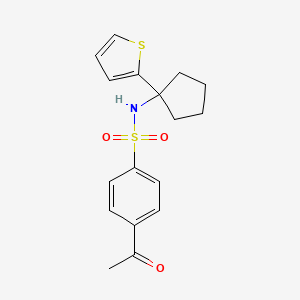

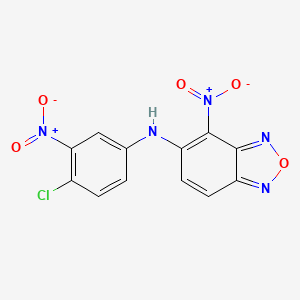

N-(4-chloro-3-nitrophenyl)-4-nitro-2,1,3-benzoxadiazol-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6ClN5O5/c13-7-2-1-6(5-10(7)17(19)20)14-9-4-3-8-11(16-23-15-8)12(9)18(21)22/h1-5,14H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQZKMXPISWCLCU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NC2=C(C3=NON=C3C=C2)[N+](=O)[O-])[N+](=O)[O-])Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6ClN5O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![9H-Fluoren-9-ylmethyl (3aR,6aS)-6a-(hydroxymethyl)-3-oxo-1,3a,4,6-tetrahydrofuro[3,4-c]pyrrole-5-carboxylate](/img/structure/B2424362.png)

![tert-butyl N-[[(3S,4S)-3,4-dimethylpyrrolidin-3-yl]methyl]carbamate](/img/new.no-structure.jpg)

![ethyl 2-[(2-{[(4-chlorophenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]propanoate](/img/structure/B2424365.png)

![Ethyl 5-(2-methylbenzamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2424366.png)

![N-(2-(6-(ethylthio)-4-(isobutylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,4-difluorobenzamide](/img/structure/B2424375.png)

![N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}-4-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B2424381.png)

![5-bromo-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)furan-2-carboxamide](/img/structure/B2424382.png)